2-(2-(4-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol
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Overview
Description
2-(2-(4-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazinyl group and a hydroxybenzylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol typically involves the condensation of 4-hydroxybenzaldehyde with 2-hydrazinyl-6-methylpyrimidin-4-ol. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazinyl group can be reduced to form hydrazones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazones.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
2-(2-(4-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity . The pathways involved may include the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Hydroxybenzylidene)hydrazinyl)benzothiazole: Similar structure with a benzothiazole ring instead of a pyrimidine ring.
2-(2-(4-Hydroxybenzylidene)hydrazinyl)pyridine: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(2-(4-Hydroxybenzylidene)hydrazinyl)-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
91560-27-9 |
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Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H2,14,15,16,18) |
InChI Key |
PRYXVASMZNISMM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C\C2=CC=C(C=C2)O |
SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)O |
91560-27-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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